molecular formula C9H10N2O2 B13604596 1-(Pyrimidin-4-yl)cyclobutane-1-carboxylic acid

1-(Pyrimidin-4-yl)cyclobutane-1-carboxylic acid

Cat. No.: B13604596
M. Wt: 178.19 g/mol
InChI Key: LPYJRIQITDDEQO-UHFFFAOYSA-N
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Description

1-(Pyrimidin-4-yl)cyclobutane-1-carboxylic acid is a chemical compound with the molecular formula C₉H₁₀N₂O₂ It is characterized by a cyclobutane ring attached to a pyrimidine ring and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Pyrimidin-4-yl)cyclobutane-1-carboxylic acid can be synthesized through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl or vinyl boronic acid and an aryl or vinyl halide. This method is favored for its mild reaction conditions and high functional group tolerance .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions: 1-(Pyrimidin-4-yl)cyclobutane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The pyrimidine ring can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

1-(Pyrimidin-4-yl)cyclobutane-1-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(Pyrimidin-4-yl)cyclobutane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The pyrimidine ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Uniqueness: 1-(Pyrimidin-4-yl)cyclobutane-1-carboxylic acid is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C9H10N2O2

Molecular Weight

178.19 g/mol

IUPAC Name

1-pyrimidin-4-ylcyclobutane-1-carboxylic acid

InChI

InChI=1S/C9H10N2O2/c12-8(13)9(3-1-4-9)7-2-5-10-6-11-7/h2,5-6H,1,3-4H2,(H,12,13)

InChI Key

LPYJRIQITDDEQO-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)(C2=NC=NC=C2)C(=O)O

Origin of Product

United States

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